Fenthionsulfoxide
Overview
Description
Fenthionsulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C10H15O4PS2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fenthion-Induced Oxidative Stress
Fenthion, an organophosphate insecticide, is known for its ability to induce oxidative stress in various organisms. Studies have shown that fenthion exposure leads to increased levels of malondialdehyde (MDA), indicating enhanced lipid peroxidation and oxidative damage. These effects were observed in different tissues such as the liver, kidney, heart, and brain of rats and frogs, revealing the potential of fenthion as a source of oxidative stress and the importance of monitoring biomarkers like MDA for environmental and health assessments (Kanter & Çelik, 2012).
Protective Role of Natural Antioxidants
The protective effects of natural antioxidants against fenthion-induced oxidative stress have been investigated. Artemisia campestris, for example, showed promising results in alleviating the oxidative damage and hepatotoxicity caused by fenthion in female rats and their pups. This suggests the potential of certain natural compounds in mitigating the negative impacts of fenthion exposure on liver health (Sefi et al., 2011).
Genotoxicity and Oxidative Stress in Aquatic Organisms
The genotoxic effects of fenthion have also been studied in aquatic organisms. For instance, the African catfish Clarias gariepinus showed a high induction of micronuclei in blood erythrocytes and increased oxidative stress parameters in liver and gill tissues upon exposure to fenthion. These findings highlight the significance of integrated approaches like the micronucleus test and oxidative stress parameters in assessing the risk of pollutants in aquatic ecosystems (Nwani et al., 2017).
Organophosphate Toxicity and Protective Agents
Research on the protective effects of agents like melatonin and N-acetylcysteine against organophosphate toxicity induced by fenthion in rats has provided insights into possible intervention strategies. Melatonin showed potential in modulating fenthion-induced oxidative stress by inhibiting lipid peroxidation and increasing antioxidant activity in tissues. On the other hand, N-acetylcysteine's effectiveness seemed dose-dependent, highlighting the importance of appropriate dosing in overcoming oxidative stress induced by fenthion (Buyukokuroglu et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Mesulfenfos, also known as Fenthionsulfoxide, primarily targets the enzyme acetylcholinesterase (AChE; EC 3.1.1.7) . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Mesulfenfos acts as a cholinesterase inhibitor . It binds to and inhibits the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons . The result is a disruption of the nervous system, which can lead to various neurological symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Mesulfenfos is the cholinergic pathway . By inhibiting acetylcholinesterase, Mesulfenfos disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons . The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .
Pharmacokinetics
As a general rule, the bioavailability and pharmacokinetics of a compound are influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of acetylcholinesterase by Mesulfenfos leads to a disruption of the nervous system . This can result in a range of neurological symptoms, from mild tremors to severe paralysis . As such, Mesulfenfos is classified as a neurotoxicant .
Action Environment
The action, efficacy, and stability of Mesulfenfos can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment . Additionally, its stability under alkaline conditions can impact its persistence in the environment . .
Biochemical Analysis
Biochemical Properties
Mesulfenfos interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the activity of acetylcholinesterase (AChE; EC 3.1.1.7), causing disruption in the nervous system . The nature of these interactions involves the binding of Mesulfenfos to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerves.
Temporal Effects in Laboratory Settings
The effects of Mesulfenfos change over time in laboratory settings. The compound is moderately stable, but it can degrade under certain conditions . Long-term effects on cellular function observed in in vitro or in vivo studies include prolonged overstimulation of nerves due to the continued inhibition of acetylcholinesterase.
Dosage Effects in Animal Models
The effects of Mesulfenfos vary with different dosages in animal models. At lower doses, the compound can cause overstimulation of nerves, while at higher doses, it can lead to toxic or adverse effects . The exact threshold effects and the nature of these effects can vary depending on the specific animal model used.
Properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPIMGBBDILHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058076 | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-41-9, 852952-67-1, 852952-68-2 | |
Record name | Mesulfenfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulfenfos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesulfenfos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESULFENFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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